N-methylnaphthalen-2-amine
Overview
Description
N-methylnaphthalen-2-amine is an organic compound with the chemical formula C11H11N. It is a white to light yellow solid with a melting point of approximately 60-62 degrees Celsius . This compound is soluble in organic solvents such as benzene, ether, and chloroform, but only slightly soluble in water . This compound is used as a synthetic intermediate in the production of dyes, pigments, and various organic compounds .
Mechanism of Action
Target of Action
This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and its biological targets could be diverse depending on its chemical modifications and the biological context .
Mode of Action
Naphthalene and its derivatives are known to intercalate into DNA and disrupt normal cellular functions .
Biochemical Pathways
Naphthalene and its derivatives are known to affect multiple biochemical pathways, including those involved in cell cycle regulation, apoptosis, and dna repair .
Pharmacokinetics
Its physicochemical properties suggest that it may have good lipophilicity and potentially good bioavailability . Its storage temperature is between 2-8°C and it should be kept in a dark place .
Result of Action
Based on its structural similarity to naphthalene, it may cause dna damage and disrupt normal cellular functions .
Disclaimer: The information provided here is based on the current scientific literature and may not be comprehensive. The use of N-methylnaphthalen-2-amine should be guided by professional judgment and expertise. Always refer to the appropriate safety data sheets (SDS) for guidance on handling and use of this chemical compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methylnaphthalen-2-amine is typically synthesized through the reaction of 2-naphthylamine with methanol . The process involves the following steps:
- Reacting 2-naphthylamine with methanol to generate a this compound methanol solution.
- Distilling off the excess methanol from the solution to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions: N-methylnaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: this compound can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Amine derivatives.
Substitution: Substituted naphthalenes with different functional groups.
Scientific Research Applications
N-methylnaphthalen-2-amine has several applications in scientific research:
Biology: Research studies utilize this compound to investigate its biological activity and potential therapeutic applications.
Medicine: It is involved in the synthesis of certain pharmaceuticals and drug intermediates.
Industry: this compound is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
- N-methyl-1-naphthalenemethylamine
- 2-naphthylamine
- N-methyl-2-naphthylamine
Comparison: N-methylnaphthalen-2-amine is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of solubility, stability, and ease of synthesis . Its applications in dye and pigment synthesis, as well as its role as an intermediate in pharmaceutical production, highlight its versatility and importance in various fields .
Biological Activity
N-methylnaphthalen-2-amine, with the chemical formula C11H11N, is an organic compound that has garnered attention for its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is a derivative of naphthalene, characterized by a methyl group attached to the nitrogen atom of the naphthylamine structure. It appears as a white to light yellow solid with a melting point of approximately 60-62 degrees Celsius. Its synthesis typically involves the reaction of 2-naphthylamine with methanol, yielding a compound that serves as an intermediate in various chemical processes, including pharmaceutical synthesis and dye production.
Target of Action
The biological targets of this compound are diverse and depend on its chemical modifications. Its structural similarity to naphthalene suggests that it may intercalate into DNA, disrupting normal cellular functions and potentially leading to DNA damage.
Mode of Action
Naphthalene derivatives like this compound are known to affect multiple biochemical pathways, including those involved in cell cycle regulation, apoptosis, and DNA repair. The compound's lipophilicity suggests good bioavailability, which is crucial for its therapeutic potential.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study focused on synthesizing naphthylamine analogs found that certain derivatives demonstrated significant antibacterial and antifungal activities in vitro against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cells, particularly in hepatocellular carcinoma (HepG2) cells. The results indicated that treatment with this compound led to increased rates of apoptosis and cell cycle arrest at the G2/M phase .
Study 1: Anticancer Activity
A study examining various naphthalene derivatives reported that this compound significantly inhibited the proliferation of HepG2 cells, with IC50 values indicating potent activity. The mechanism was linked to the promotion of apoptosis and cell cycle arrest .
Study 2: Antimicrobial Evaluation
In another investigation, newly synthesized naphthylamine analogs were tested for their antimicrobial efficacy. Among these compounds, some exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in certain assays .
Research Findings Summary Table
Study Focus | Biological Activity | Key Findings |
---|---|---|
Anticancer Activity | Induction of apoptosis | Significant inhibition of HepG2 cell proliferation |
Antimicrobial Activity | Broad-spectrum antibacterial | Effective against Staphylococcus aureus and E. coli |
Mechanism | DNA intercalation | Disruption of normal cellular functions |
Properties
IUPAC Name |
N-methylnaphthalen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNQJQRKLLCLMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176691 | |
Record name | 2-Naphthalenamine, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2216-67-3 | |
Record name | 2-Naphthalenamine, N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenamine, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylnaphthalen-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.